

An In-depth Technical Guide to 3,3-Diphenyldihydrofuran-2(3H)-one

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Compound of Interest

Compound Name: 3,3-Diphenyldihydrofuran-2(3H)-one

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of **3,3-Diphenyldihydrofuran-2(3H)-one**, including its molecular weight and formula. It also details a representative synthetic protocol and analytical methods for its characterization. Furthermore, this document illustrates its key role as a precursor in the synthesis of the well-known anti-diarrheal medication, Loperamide.

Core Data Presentation

The fundamental properties of **3,3-Diphenyldihydrofuran-2(3H)-one** are summarized in the table below for easy reference.

Property	Value
Molecular Formula	C ₁₆ H ₁₄ O ₂
Molecular Weight	238.28 g/mol
CAS Number	956-89-8
Appearance	Solid
IUPAC Name	3,3-diphenyloxolan-2-one
Synonyms	α,α -Diphenyl- γ -butyrolactone, Dihydro-3,3-diphenyl-2(3H)-furanone

Experimental Protocols

Representative Synthesis of 3,3-Diphenyldihydrofuran-2(3H)-one

This protocol describes a plausible method for the synthesis of **3,3-Diphenyldihydrofuran-2(3H)-one** from diphenylacetic acid and ethylene oxide. This method is based on established chemical principles for lactone formation.

Materials:

- Diphenylacetic acid
- Sodium hydride (NaH)
- Anhydrous Tetrahydrofuran (THF)
- Ethylene oxide
- Hydrochloric acid (HCl), 1M
- Saturated aqueous sodium bicarbonate (NaHCO₃)
- Brine (saturated aqueous NaCl)
- Anhydrous magnesium sulfate (MgSO₄)

- Argon or Nitrogen gas supply

Procedure:

- A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet is placed under an inert atmosphere (Argon or Nitrogen).
- Diphenylacetic acid is dissolved in anhydrous THF in the flask.
- The solution is cooled to 0 °C in an ice bath.
- Sodium hydride (1.1 equivalents) is added portion-wise to the stirred solution. The reaction is allowed to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the sodium salt.
- The reaction mixture is cooled again to 0 °C.
- A solution of ethylene oxide (1.2 equivalents) in anhydrous THF is added dropwise via a syringe or an addition funnel.
- The reaction is allowed to slowly warm to room temperature and then heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- After completion, the reaction is cooled to room temperature and quenched by the slow addition of 1M HCl.
- The aqueous layer is extracted three times with ethyl acetate.
- The combined organic layers are washed with saturated aqueous NaHCO₃, followed by brine.
- The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel or by recrystallization to yield **3,3-Diphenyldihydrofuran-2(3H)-one**.

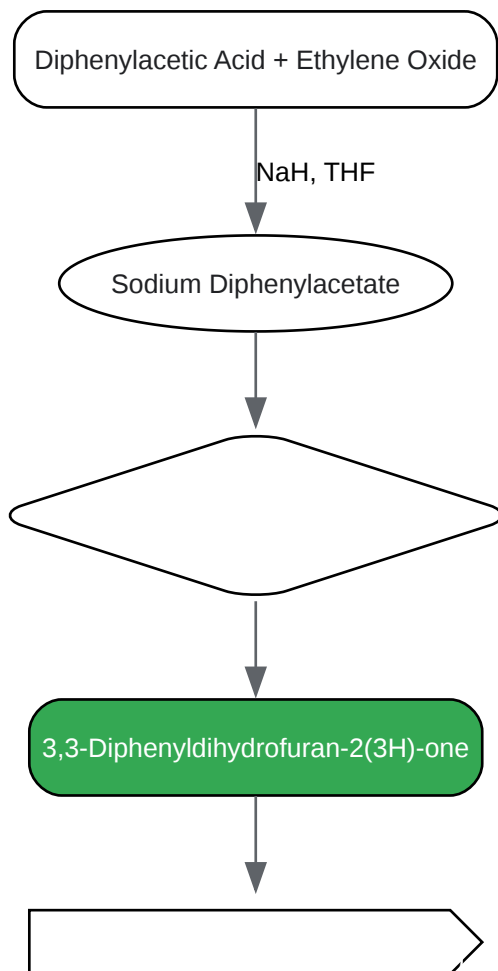
Analytical Characterization

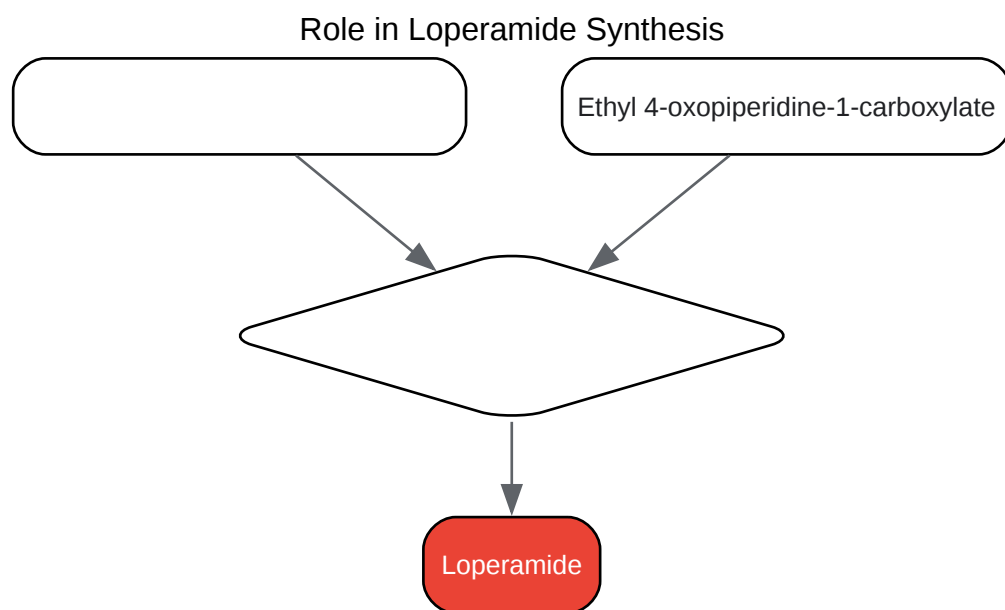
The identity and purity of the synthesized **3,3-Diphenyldihydrofuran-2(3H)-one** can be confirmed using the following spectroscopic methods.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR (in CDCl_3): Expected signals would include multiplets for the aromatic protons and two triplets for the diastereotopic methylene protons of the lactone ring.
 - ^{13}C NMR (in CDCl_3): Expected signals would include peaks for the carbonyl carbon, the quaternary carbon attached to the two phenyl groups, the two methylene carbons of the lactone ring, and the aromatic carbons.^[1]
- Infrared (IR) Spectroscopy:
 - A strong absorption band characteristic of a γ -lactone carbonyl group is expected around 1770 cm^{-1} .^[2]
 - Bands corresponding to C-H stretching of the aromatic and aliphatic portions, as well as C=C stretching of the aromatic rings, would also be present.

Mandatory Visualizations

Synthesis Workflow for 3,3-Diphenyldihydrofuran-2(3H)-one

[Click to download full resolution via product page](#)Caption: Synthetic pathway for **3,3-Diphenyldihydrofuran-2(3H)-one**.



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Caption: Use as a precursor in the synthesis of Loperamide.[3]

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References

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